2,2-Dimethylhex-5-yn-3-ol is an organic compound with the molecular formula and a molecular weight of 126.2 g/mol. It is characterized by its alkyne functional group and a hydroxyl group, making it a member of the class of alcohols. This compound appears as a clear, colorless to light yellow liquid with a camphor-like odor. Its boiling point is approximately 150-151 °C, and it has a melting point estimated at -39 °C . The compound is soluble in organic solvents such as chloroform and ethyl acetate, but has limited solubility in water (11.6 g/L at 20 °C) .
Research on the biological activity of 2,2-Dimethylhex-5-yn-3-ol is limited but suggests potential applications in various fields. The compound has shown moderate toxicity to aquatic organisms, indicating that it may have environmental impacts . Additionally, its structure suggests potential bioactivity that could be explored further in pharmacological studies.
The synthesis of 2,2-Dimethylhex-5-yn-3-ol can be achieved through several methods:
Interaction studies involving 2,2-Dimethylhex-5-yn-3-ol primarily focus on its reactivity with other chemical species. For example:
Several compounds share structural similarities with 2,2-Dimethylhex-5-yn-3-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Dimethylhexan-1-ol | C8H18O | Saturated alcohol; lacks alkyne functionality |
| 3-Methylhexan-1-yne | C7H12 | Alkyne without hydroxyl group |
| 4-Methylpentan-2-one | C6H12O | Ketone functional group; different reactivity |
What sets 2,2-Dimethylhex-5-yn-3-ol apart from similar compounds is its unique combination of both alkyne and alcohol functionalities. This dual functionality allows for diverse reactivity patterns not present in saturated alcohols or simple alkynes. Its specific structure also contributes to its distinctive odor profile and potential applications in flavor and fragrance industries.